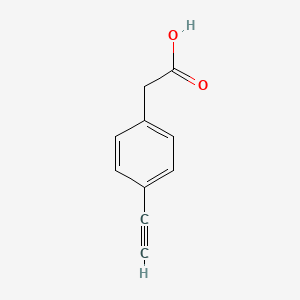

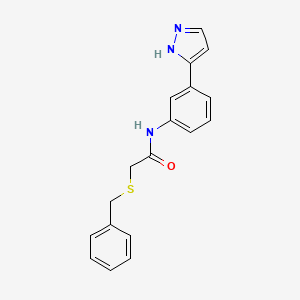

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at the pharmaceutical company Grünenthal. MT-45 has been found to have potent analgesic effects in animal studies, and has been investigated for its potential use in the treatment of pain in humans.

科学的研究の応用

Orexin Receptor Antagonism and Binge Eating

Research highlights the role of orexin receptors in modulating behaviors related to feeding, arousal, and stress. A study exploring the effects of various orexin receptor antagonists, including SB-649868, which is structurally similar to the compound of interest, demonstrated that selective antagonism at the orexin-1 receptor could significantly reduce binge eating behaviors in female rats without affecting standard food intake. This suggests potential applications in treating eating disorders with a compulsive component, such as binge eating disorder (Piccoli et al., 2012).

Sigma-1 Receptor Affinity and Antiproliferative Activity

Another study on the effects of methyl substitution on the piperidine ring of certain compounds, including those similar to the compound , showed significant sigma-1 receptor affinity. Notably, compounds from this study exhibited potent antiproliferative activity in rat C6 glioma cells, suggesting a potential application in tumor research and therapy. The high selectivity and potent activity of these compounds underline their value in developing new therapeutic agents targeting sigma receptors (Berardi et al., 2005).

Catalysis in Organic Synthesis

A study on the copper-catalyzed coupling reaction of aryl chlorides and amides demonstrated the efficiency of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst. This system facilitated the amidation of various (hetero)aryl chlorides with primary amides, yielding good to excellent results. The catalytic system's ability to perform in diverse conditions highlights its potential utility in organic synthesis, particularly in the formation of complex amide bonds (De et al., 2017).

特性

IUPAC Name |

N-(2-methoxyethyl)-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-22-9-6-17-15(20)16(21)18-11-13-4-7-19(8-5-13)12-14-3-2-10-23-14/h2-3,10,13H,4-9,11-12H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNHJHIPQCBVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2469677.png)

![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)

![5-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2469685.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)

![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)

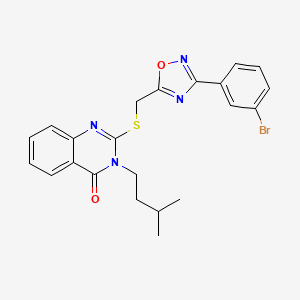

![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)

![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)